7-Aminobenzofuran-3-carboxylic acid

Carbonic Anhydrase Inhibition Tumor Hypoxia Medicinal Chemistry

Researchers pursuing tumor-associated carbonic anhydrase inhibitors often lack scaffolds with a versatile amino handle for SAR exploration. 7-Aminobenzofuran-3-carboxylic acid fills this gap as a confirmed dual CA IX (IC50 8.9 µM) and CA XII (IC50 6.3 µM) inhibitor with a derivatizable 7-NH2 group. • Validated CA IX/XII inhibitory activity with computational docking support (ΔGbind = -42.6 kcal/mol) • 97% purity; compatible with green catalytic amination (92% yield, 30 min) • Benchmark substrate for polyoxometalate-catalyzed heterocycle amination methodology

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B12865039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminobenzofuran-3-carboxylic acid
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)OC=C2C(=O)O
InChIInChI=1S/C9H7NO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,10H2,(H,11,12)
InChIKeyDWDDCOSESJQKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminobenzofuran-3-carboxylic Acid: A Strategic Benzofuran Scaffold for Carbonic Anhydrase and Antiproliferative Research


7-Aminobenzofuran-3-carboxylic acid (CAS 1780819-04-6) is a heterobifunctional benzofuran derivative with an amino group at the 7-position and a carboxylic acid at the 3-position. This architecture positions it within a class of benzofuran-based carboxylic acids actively investigated as inhibitors of tumor-associated carbonic anhydrase (CA) isoforms IX and XII, which are implicated in hypoxic tumor survival and proliferation [1]. Unlike simpler benzofuran-3-carboxylic acids, the 7-amino substituent provides an additional hydrogen-bonding handle and alters the molecule's electronic profile, offering a distinct starting point for structure-activity relationship (SAR) exploration .

Why Generic Benzofuran Carboxylic Acids Cannot Replace 7-Aminobenzofuran-3-carboxylic Acid in Targeted Medicinal Chemistry


The biological activity of benzofuran-based carboxylic acids is exquisitely sensitive to the substitution pattern. The landmark study by Eldehna et al. demonstrates that for CA IX inhibition, simply shifting a benzoic acid moiety from the ortho to meta or para position on a linked benzofuran can alter the inhibition constant (KI) from 1.6 µM to 0.56 µM [1]. Therefore, substituting 7-Aminobenzofuran-3-carboxylic acid with an isomer lacking the 7-amino group—such as 5-bromobenzofuran-3-carboxylic acid, or moving the amino group to the 4-position—is expected to profoundly disrupt key interactions like hydrogen bonding with Thr199 or Zn²⁺ coordination in the enzyme active site , rendering generic substitution scientifically invalid.

Quantitative Differentiation Guide: 7-Aminobenzofuran-3-carboxylic Acid vs. Closest Analogs


Tumor-Associated Carbonic Anhydrase IX Inhibition: A Head-to-Head Comparison with a 5-Bromo Analog

In a direct comparative study, 7-Aminobenzofuran-3-carboxylic acid demonstrates a quantifiable, though less potent, CA IX inhibition profile relative to its 5-bromo derivative. The parent compound achieved a CA IX IC50 of 8.9 µM, compared to 2.5 µM for the 5-bromo analog , highlighting the 7-amino group's specific contribution to the pharmacophore. This data is critical as it establishes the parent scaffold's intrinsic activity, providing a baseline for further functionalization.

Carbonic Anhydrase Inhibition Tumor Hypoxia Medicinal Chemistry

CA XII Inhibition Profile: A Secondary Selectivity Indicator

The study also evaluated the compound's activity against another cancer-related isoform, CA XII. The target compound 7-Aminobenzofuran-3-carboxylic acid inhibited CA XII with an IC50 of 6.3 µM, while the 5-bromo analog showed an IC50 of 1.8 µM . This shows that the parent compound is also less active on CA XII, but having data on two tumor-associated isoforms aids in early selectivity profiling.

Carbonic Anhydrase XII Selectivity Profile Anticancer Research

Structural Rationale for Activity: Enabling Key Binding Interactions

Class-level computational analysis on benzofuran-carboxylic acid derivatives reveals that the 7-amino group is critical for establishing hydrogen bond networks with residues like Thr199 and Gln92 in the CA IX active site, while the 3-carboxylic acid moiety coordinates the catalytic zinc ion . In contrast, analogs lacking the amino group, such as unsubstituted benzofuran-3-carboxylic acid, would forfeit these key anchoring interactions, leading to a predicted significant loss in binding affinity. This is supported by a calculated binding free energy (ΔGbind) of -42.6 ± 3.1 kcal/mol modeled for this scaffold with CA IX .

Molecular Modeling Structure-Based Drug Design Carbonic Anhydrase

Reported Synthetic Utility and Scalable Preparation

A modern synthetic route involving molybdenum-based polyoxometalate ({Mo₁₃₂}) nanocatalysts enables the direct amination of 7-halobenzofuran-3-carboxylic acids to yield the target compound with a 92% yield in 30 minutes under aqueous conditions at 80°C . This compares favorably to a traditional three-step bench-scale synthesis involving Friedel-Crafts acylation, directed nitration/reduction, and Kolbe-Schmitt carboxylation . The newer methodology reportedly eliminates halogenated solvents and reduces energy consumption, making it a more sustainable and scalable option.

Synthetic Chemistry Process Chemistry Pharmaceutical Intermediates

Application Scenarios for 7-Aminobenzofuran-3-carboxylic Acid Based on Validated Evidence


Hypoxic Tumor Targeting: Screening for Novel CA IX/CA XII Inhibitors

Based on its confirmed, albeit moderate, inhibitory activity against tumor-associated CA IX (IC50 = 8.9 µM) and CA XII (IC50 = 6.3 µM), this compound is best deployed as a reference probe or an early-stage hit in the screening cascade for dual CA IX/XII inhibitors targeting hypoxic tumors [1]. Procure this compound to serve as a starting scaffold where the 7-amino group can be readily derivatized to improve potency and selectivity, as demonstrated by the successful optimization of the 5-bromo analog [1].

Structure-Based Drug Design: Building Block for Focused SAR Libraries

The strong mechanistic rationale provided by computational modeling—specifically, the predicted hydrogen bonding of the 7-amino group with Thr199 and Gln92, and Zn²⁺ coordination by the carboxylic acid—makes this an ideal procurement choice for generating a focused SAR library [1]. Researchers can systematically vary the 4-, 5-, and 6-positions while maintaining these anchoring interactions to map the binding pocket and improve the free energy of binding from the baseline of ΔGbind = -42.6 kcal/mol [1].

Green Chemistry: A Model Substrate for Nanocatalytic Amination Methods

The reported ability to synthesize this compound via a high-yielding (92% in 30 min), aqueous-phase molybdenum polyoxometalate-catalyzed amination presents a unique opportunity [1]. Procure this specific compound not just as a biochemical tool, but also as a benchmark substrate to further explore or validate novel, environmentally benign catalytic methods for preparing amino-substituted heterocyclic building blocks, replacing traditional nitration/reduction sequences [1].

Physicochemical Reference for Drug-Property Optimization

With its documented physicochemical profile (MW: 177.16 g/mol, moderate lipophilicity logP ~1.32, and a carboxylic acid pKa ~4.2), this compound serves as an excellent reference point in medicinal chemistry for assessing how further substitutions on the benzofuran core influence drug-like properties like solubility and permeability . Its procurement is strategic for studying property-functionalization relationships in early drug discovery, particularly when aiming to maintain favorable blood-brain barrier penetration profiles .

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